The Core Mechanism of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Nephrotoxicity: An In-Depth Technical Guide
The Core Mechanism of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Nephrotoxicity: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin and a metabolite of the common environmental contaminants trichloroethylene and dichloroacetylene. Its selective toxicity to the renal proximal tubules has been the subject of extensive research. This technical guide delineates the intricate molecular mechanisms underlying DCVC-induced nephrotoxicity, with a focus on its bioactivation, the induction of mitochondrial dysfunction and oxidative stress, and the subsequent activation of apoptotic and necrotic cell death pathways. This document provides a comprehensive overview of the key signaling cascades, quantitative toxicological data, and detailed experimental protocols to facilitate further research and the development of potential therapeutic interventions.
Introduction
Drug- and chemical-induced nephrotoxicity is a significant concern in clinical practice and drug development, accounting for a substantial number of acute kidney injury cases.[1] DCVC serves as a classic model compound for studying the mechanisms of chemically-induced renal proximal tubular necrosis.[2][3] Understanding the precise molecular events initiated by DCVC is crucial for risk assessment and the development of protective strategies against a range of nephrotoxic agents.
The primary target of DCVC is the epithelial cells of the renal proximal tubule.[4] This specificity is attributed to the unique metabolic capabilities of these cells, which lead to the bioactivation of DCVC into a highly reactive species. This guide will systematically explore the multi-step process of DCVC nephrotoxicity, from its initial uptake and metabolic activation to the downstream cellular and molecular consequences.
Bioactivation of DCVC
The nephrotoxicity of DCVC is contingent upon its metabolic activation within the renal proximal tubule cells. This process involves a series of enzymatic reactions that convert the relatively stable parent compound into a potent toxicant.
Uptake into Renal Proximal Tubule Cells
DCVC is transported into renal proximal tubule cells via organic anion transporters.[5]
Enzymatic Activation
Once inside the cell, DCVC is a substrate for two key enzymes:
-
γ-Glutamyl Transpeptidase (GGT): This enzyme, located on the brush border membrane of proximal tubule cells, can metabolize glutathione conjugates to their corresponding cysteine conjugates.
-
Cysteine S-conjugate β-lyase: This pyridoxal 5'-phosphate-dependent enzyme, present in both the cytosol and mitochondria, catalyzes the cleavage of the C-S bond of DCVC.[2][5] This cleavage generates ammonia, pyruvate, and a highly reactive thiol, S-(1,2-dichlorovinyl)-thiol. This thiol is unstable and rearranges to form a reactive thioacylating intermediate.
Inhibition of either GGT or cysteine S-conjugate β-lyase has been shown to protect against DCVC-induced nephrotoxicity, highlighting the essential role of this bioactivation pathway.[5]
Cellular and Molecular Mechanisms of Toxicity
The reactive metabolite generated from DCVC bioactivation initiates a cascade of events that culminate in cell death. These events are centered around mitochondrial dysfunction and the generation of oxidative stress.
Mitochondrial Dysfunction
Mitochondria are a primary target of the reactive metabolites of DCVC. The consequences of this mitochondrial targeting include:
-
Inhibition of the Electron Transport Chain: DCVC metabolites can inhibit the activity of key complexes in the electron transport chain, leading to a decrease in ATP production.
-
Opening of the Mitochondrial Permeability Transition Pore (mPTP): The accumulation of the toxic metabolite and subsequent oxidative stress can trigger the opening of the mPTP, a non-specific pore in the inner mitochondrial membrane.[6][7] This leads to the dissipation of the mitochondrial membrane potential (ΔΨm), uncoupling of oxidative phosphorylation, and swelling of the mitochondria.[8]
-
Release of Pro-apoptotic Factors: The opening of the mPTP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.
Oxidative Stress
The disruption of mitochondrial function leads to the excessive production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. This overwhelms the cellular antioxidant defense mechanisms, leading to a state of oxidative stress. Oxidative stress further exacerbates mitochondrial damage and contributes to cellular injury through:
-
Lipid Peroxidation: ROS can damage cellular membranes through lipid peroxidation, leading to loss of membrane integrity.
-
Protein Oxidation: The oxidation of proteins can lead to their dysfunction and degradation.
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DNA Damage: ROS can cause damage to nuclear and mitochondrial DNA.
Signaling Pathways in DCVC-Induced Cell Death
The cellular stress induced by DCVC activates specific signaling pathways that ultimately determine the fate of the cell, leading to either apoptosis or necrosis.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of stress-induced apoptosis.[9][10][11] In the context of DCVC nephrotoxicity, the JNK pathway is activated by oxidative stress. Activated JNK can translocate to the mitochondria and modulate the activity of Bcl-2 family proteins, promoting the release of cytochrome c.[9] Furthermore, JNK can phosphorylate and activate transcription factors such as c-Jun, which in turn can regulate the expression of pro-apoptotic genes.[12]
Protein Kinase C-alpha (PKC-α) Signaling Pathway
Protein kinase C-alpha (PKC-α) has been implicated in the regulation of mitochondrial function and cell death pathways. In the context of DCVC injury, activation of PKC-α has been shown to inhibit the repair of mitochondrial oxidative phosphorylation.[5] Specifically, PKC-α can phosphorylate the β-subunit of F1F0-ATPase, leading to decreased activity and reduced ATP production.[5]
Apoptosis and Necrosis
DCVC induces both apoptotic and necrotic cell death in renal proximal tubule cells.
-
Apoptosis: The release of cytochrome c from the mitochondria initiates the caspase cascade. Cytochrome c binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase, caspase-3.[13][14] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis.
-
Necrosis: At higher concentrations or with prolonged exposure, the severe ATP depletion and extensive cellular damage caused by DCVC can lead to necrotic cell death. Necrosis is characterized by cell swelling, loss of membrane integrity, and the release of cellular contents, which can trigger an inflammatory response.
Quantitative Data on DCVC Nephrotoxicity
The following tables summarize quantitative data from in vivo and in vitro studies on DCVC nephrotoxicity.
Table 1: In Vivo Dose-Response of DCVC in Mice
| DCVC Dose (mg/kg, i.p.) | Time Point | Endpoint | Observation | Reference |
| 15 | 36 h | Renal Injury | Peak renal injury | [15] |
| 30 | 72 h | Renal Injury | Peak renal injury | [15] |
| 75 | >72 h | Renal Injury & Survival | Progressive renal injury, leading to acute renal failure and death | [15] |
| 40 (LD40) | Time-course | Renal Injury & Survival | Identical initial injury to 75 mg/kg dose, but with early and robust tissue repair leading to survival | [15] |
| 75 (LD90) | Time-course | Renal Injury & Survival | Identical initial injury to 40 mg/kg dose, but with inhibited tissue repair leading to mortality | [15] |
Table 2: In Vitro Cytotoxicity of DCVC in Renal Cell Lines
| Cell Line | DCVC Concentration | Time Point | Endpoint | Observation | Reference |
| LLC-PK1 | 1 and 5 µM | 7 weeks | Cell Morphology | Induction of dedifferentiated, spindle-shaped cells | [16] |
| HK-2 | Not specified | Not specified | Metabolism | Metabolized IFO to its nephrotoxic metabolite, chloroacetaldehyde (CAA) | [17] |
| HK-2 | Concentration-dependent | Not specified | Cell Viability | Decreased cell viability with acyclovir treatment | [17] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of DCVC nephrotoxicity are provided below.
Measurement of Cysteine S-conjugate β-lyase Activity
This protocol is adapted from spectrometric methods used to monitor β-lyase-mediated cleavage.
-
Preparation of Reaction Mixture: In a microplate well, combine a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.4), a source of the enzyme (e.g., renal cytosolic or mitochondrial fractions), and the substrate S-(1,2-dichlorovinyl)-L-cysteine (DCVC).
-
Initiation of Reaction: Initiate the reaction by adding the substrate.
-
Spectrophotometric Monitoring: Monitor the reaction at a specific wavelength (e.g., 340 nm) to detect the formation of the product. The rate of product formation is indicative of the β-lyase activity.
-
Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The JC-1 assay is a fluorescent method to assess mitochondrial membrane potential.[4][12][18][19]
-
Cell Preparation: Culture renal proximal tubule cells (e.g., LLC-PK1 or HK-2) to the desired confluency.
-
DCVC Treatment: Treat the cells with various concentrations of DCVC for the desired time period. Include a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 2 µM in culture medium) at 37°C in a CO2 incubator for 15-30 minutes.
-
Washing: Wash the cells with an appropriate assay buffer to remove excess dye.
-
Fluorescence Measurement: Analyze the cells using a flow cytometer, fluorescence microscope, or a fluorescence plate reader.
-
Healthy cells (high ΔΨm): JC-1 forms J-aggregates, which emit red fluorescence (emission ~590 nm).
-
Apoptotic or unhealthy cells (low ΔΨm): JC-1 remains as monomers, which emit green fluorescence (emission ~529 nm).
-
-
Data Analysis: Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Western Blot Analysis of Phospho-JNK
This protocol outlines the detection of the activated (phosphorylated) form of JNK.[20][21][22][23][24]
-
Cell Lysis: After treatment with DCVC, lyse the renal cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of JNK (e.g., anti-phospho-JNK (Thr183/Tyr185)).
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total JNK to normalize the levels of phosphorylated JNK to the total amount of JNK protein.
-
Densitometry: Quantify the band intensities using densitometry software.
Caspase-3 Activity Assay
This is a colorimetric or fluorometric assay to quantify the activity of the executioner caspase-3.[13][14]
-
Cell Lysis: Lyse DCVC-treated renal cells in a specific caspase assay lysis buffer.
-
Substrate Addition: Add a caspase-3 specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., AMC).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) at the appropriate wavelength. The increase in signal is proportional to the caspase-3 activity.
-
Data Analysis: Quantify the caspase-3 activity based on a standard curve generated with purified active caspase-3.
Visualizations of Key Pathways and Workflows
Signaling Pathways
Caption: Overview of the DCVC nephrotoxicity pathway.
Caption: JNK signaling pathway in DCVC-induced apoptosis.
Caption: PKC-α mediated inhibition of mitochondrial repair.
Experimental Workflow
Caption: General experimental workflow for in vitro DCVC toxicity studies.
Conclusion
The nephrotoxicity of S-(1,2-dichlorovinyl)-L-cysteine is a complex, multi-step process that is initiated by the bioactivation of the parent compound in renal proximal tubule cells. The resulting reactive metabolite targets the mitochondria, leading to profound mitochondrial dysfunction and oxidative stress. These cellular insults trigger the activation of specific signaling pathways, including the JNK and PKC-α pathways, which ultimately converge on the induction of apoptotic and necrotic cell death. A thorough understanding of these intricate mechanisms is paramount for the development of targeted therapies to mitigate DCVC-induced and other forms of chemical-induced acute kidney injury. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.
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